Butyl hexanoate

描述

属性

IUPAC Name |

butyl hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-3-5-7-8-10(11)12-9-6-4-2/h3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPRPDTXKGSIXMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

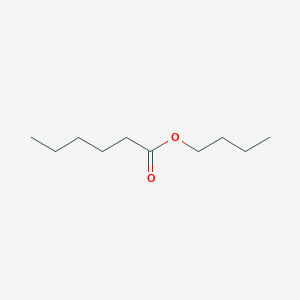

Canonical SMILES |

CCCCCC(=O)OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8060824 | |

| Record name | Hexanoic acid, butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, colourless liquid with a pineapple odour | |

| Record name | Butyl hexanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040211 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Butyl hexanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/219/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

208.00 °C. @ 760.00 mm Hg | |

| Record name | Butyl hexanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040211 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

0.8623 | |

| Record name | Butyl hexanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/219/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

626-82-4 | |

| Record name | Butyl hexanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=626-82-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyl caprylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butyl hexanoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4022 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexanoic acid, butyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexanoic acid, butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl hexanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.968 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYL HEXANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EBK588Q27T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Butyl hexanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040211 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-68.4 °C | |

| Record name | Butyl hexanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040211 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Properties of Butyl Hexanoate

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, a significant ester in the flavor, fragrance, and pharmaceutical industries. This document outlines its synthesis, spectral characteristics, and key chemical reactions, supported by detailed experimental protocols and data visualizations to facilitate research and development.

Chemical and Physical Properties

This compound, also known as butyl caproate, is a colorless liquid with a characteristic fruity odor reminiscent of pineapple.[1] It is a fatty acid ester naturally found in fruits like apples and peaches.[2][3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | This compound | [3] |

| Synonyms | Butyl caproate, Hexanoic acid, butyl ester | [3][4] |

| CAS Number | 626-82-4 | [3] |

| Molecular Formula | C₁₀H₂₀O₂ | [3] |

| Molecular Weight | 172.26 g/mol | [3] |

| Appearance | Colorless clear liquid | [4] |

| Odor | Fruity, pineapple-like | [1] |

| Density | 0.866 g/mL at 25 °C | [5] |

| Boiling Point | 208 °C at 760 mmHg | [4] |

| 61-62 °C at 3 mmHg | [5] | |

| Melting Point | -63 to -64 °C | [4] |

| Flash Point | 81 °C (177.8 °F) - closed cup | [5] |

| Refractive Index (n20/D) | 1.416 | [5] |

| Solubility | Very slightly soluble in water; soluble in alcohol and oils. | [1] |

| Vapor Pressure | 0.233 mmHg at 25 °C (estimated) | [4] |

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides information about the different proton environments in the molecule.

Table 2: ¹H NMR Spectral Data of this compound (CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 4.07 | Triplet | 2H | -O-CH₂ -CH₂-CH₂-CH₃ |

| 2.28 | Triplet | 2H | -CO-CH₂ -CH₂-CH₂-CH₂-CH₃ |

| 1.53 - 1.63 | Multiplet | 4H | -CO-CH₂-CH₂ - and -O-CH₂-CH₂ - |

| 1.25 - 1.38 | Multiplet | 4H | -CH₂-CH₂ -CH₂-CH₃ and -CH₂-CH₂ -CH₃ |

| 0.90 | Triplet | 3H | -CH₂-CH₃ (from hexanoate) |

| 0.94 | Triplet | 3H | -CH₂-CH₃ (from butyl) |

Note: Data is compiled from publicly available spectral databases and may vary slightly based on experimental conditions.[6]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum identifies the unique carbon environments within the this compound molecule.

Table 3: ¹³C NMR Spectral Data of this compound (CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 173.8 | C =O |

| 64.1 | -O-CH₂ - |

| 34.4 | -CO-CH₂ - |

| 31.4 | -CO-CH₂-CH₂ - |

| 30.7 | -O-CH₂-CH₂ - |

| 24.7 | -CH₂-CH₂ -CH₂-CH₃ |

| 22.4 | -CH₂ -CH₃ (from hexanoate) |

| 19.2 | -CH₂ -CH₃ (from butyl) |

| 13.9 | -CH₂-CH₃ (from hexanoate) |

| 13.7 | -CH₂-CH₃ (from butyl) |

Note: Data is compiled from publicly available spectral databases and may vary slightly based on experimental conditions.[7]

Mass Spectrometry

Electron Ionization Mass Spectrometry (EI-MS) of this compound shows a characteristic fragmentation pattern.

Table 4: Major Fragments in the Mass Spectrum of this compound

| m/z | Relative Intensity | Possible Fragment Ion |

| 117 | High | [CH₃(CH₂)₄COOH₂]⁺ (McLafferty rearrangement) |

| 99 | Moderate | [CH₃(CH₂)₄CO]⁺ (Acylium ion) |

| 73 | Moderate | [C₄H₉O]⁺ |

| 57 | High | [C₄H₉]⁺ (Butyl cation) |

| 56 | High | [C₄H₈]⁺ (Loss of butene) |

| 43 | High | [C₃H₇]⁺ (Propyl cation) |

Note: The molecular ion peak at m/z = 172 is often of low abundance.[3]

Synthesis of this compound

This compound is commonly synthesized via Fischer esterification of hexanoic acid and butan-1-ol using an acid catalyst.

Fischer Esterification Workflow

Caption: Workflow for the synthesis of this compound via Fischer esterification.

Experimental Protocol: Fischer Esterification

Materials:

-

Hexanoic acid

-

Butan-1-ol

-

Concentrated sulfuric acid (H₂SO₄)

-

Diethyl ether

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus

Procedure:

-

In a round-bottom flask, combine hexanoic acid and a molar excess of butan-1-ol (e.g., 1.5 to 2 equivalents).

-

Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total volume of reactants) to the flask while swirling.

-

Equip the flask with a reflux condenser and heat the mixture to reflux for 1-2 hours.

-

After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

-

Add diethyl ether to dissolve the ester and wash the organic layer sequentially with:

-

Water

-

Saturated sodium bicarbonate solution (to neutralize the acid catalyst and unreacted hexanoic acid; vent frequently)

-

Brine

-

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent and remove the diethyl ether by rotary evaporation.

-

Purify the crude this compound by fractional distillation to obtain the final product.

Chemical Reactions of this compound

Esters like this compound undergo several important reactions, primarily involving nucleophilic acyl substitution.

Hydrolysis

Ester hydrolysis is the cleavage of an ester by water, which can be catalyzed by either acid or base.

This is the reverse of Fischer esterification, yielding a carboxylic acid and an alcohol. The reaction is an equilibrium process.

Caption: Mechanism of acid-catalyzed hydrolysis of this compound.

This reaction is irreversible and produces a carboxylate salt and an alcohol.

Caption: Mechanism of base-catalyzed hydrolysis of this compound.

Transesterification

Transesterification is the process of exchanging the alkoxy group of an ester with that of another alcohol. This reaction can also be acid or base-catalyzed.

Analysis of this compound

Gas chromatography-mass spectrometry (GC-MS) is a standard method for the identification and quantification of this compound.

Experimental Protocol: GC-MS Analysis

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS).

Sample Preparation:

-

Dilute the sample containing this compound in a suitable solvent (e.g., hexane or dichloromethane).

-

If necessary, perform a liquid-liquid extraction or solid-phase microextraction (SPME) to isolate the analyte from a complex matrix.

GC-MS Conditions (Typical):

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 250 °C at a rate of 10 °C/min.

-

Final hold: Hold at 250 °C for 5 minutes.

-

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-300.

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate safety precautions.

Table 5: Safety Information for this compound

| Hazard | Precaution |

| Flammability | Combustible liquid. Keep away from heat, sparks, and open flames.[8] |

| Inhalation | May cause respiratory tract irritation. Use in a well-ventilated area. |

| Skin Contact | May cause skin irritation. Wear protective gloves.[1] |

| Eye Contact | May cause eye irritation. Wear safety glasses or goggles.[1] |

| Ingestion | Low toxicity by ingestion, but may be harmful if swallowed in large amounts. |

| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container.[8] |

| Personal Protective Equipment | Safety glasses, chemical-resistant gloves, and a lab coat are recommended. |

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information.[1][2][8][9]

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. directpcw.com [directpcw.com]

- 3. This compound | C10H20O2 | CID 12294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 626-82-4 [thegoodscentscompany.com]

- 5. This compound = 98 , FG 626-82-4 [sigmaaldrich.com]

- 6. This compound(626-82-4) 1H NMR spectrum [chemicalbook.com]

- 7. This compound(626-82-4) 13C NMR spectrum [chemicalbook.com]

- 8. This compound | 626-82-4 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 9. This compound | 626-82-4 | TCI AMERICA [tcichemicals.com]

An In-depth Technical Guide to the Physical Properties of Butyl Hexanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl hexanoate (CAS No. 626-82-4), an ester with the molecular formula C10H20O2, is a colorless liquid recognized for its characteristic fruity, pineapple-like aroma.[1] Beyond its prevalent use as a flavoring and fragrance agent, understanding its physical properties is crucial for its application in scientific research and pharmaceutical development, where it may serve as a solvent, a volatile marker, or a component in formulation studies. This technical guide provides a comprehensive overview of the core physical properties of this compound, complete with detailed experimental protocols for their determination.

Core Physical Properties

A summary of the key physical properties of this compound is presented in the table below. These values represent a synthesis of data from various reputable sources and provide a baseline for laboratory applications.

| Property | Value | Units | Conditions |

| Molecular Weight | 172.27 | g/mol | |

| Appearance | Colorless liquid | ||

| Odor | Fruity, pineapple-like | ||

| Density | 0.866 | g/mL | at 25 °C |

| Boiling Point | 208 | °C | at 760 mmHg |

| 61-62 | °C | at 3 mmHg | |

| Melting Point | -64.3 to -68.4 | °C | |

| Refractive Index | 1.416 | n20/D | at 20 °C |

| Solubility in Water | 33.39 | mg/L | at 25 °C (estimated) |

| Vapor Pressure | 0.413 | mmHg | at 25 °C (estimated) |

| Flash Point | 81 | °C | Closed Cup |

Experimental Protocols

Accurate determination of physical properties is fundamental to chemical characterization. The following sections detail the methodologies for measuring the key physical properties of this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.

Method: Thiele Tube

This method is suitable for small sample volumes.

Apparatus:

-

Thiele tube

-

Thermometer (-10 to 250 °C)

-

Capillary tube (sealed at one end)

-

Small test tube

-

Rubber band or similar attachment

-

Heating source (Bunsen burner or heating mantle)

-

Mineral oil

Procedure:

-

Attach the small test tube containing 0.5-1 mL of this compound to the thermometer using a rubber band. The bottom of the test tube should be level with the thermometer bulb.

-

Place a capillary tube, with the sealed end facing up, into the test tube containing the this compound.

-

Suspend the thermometer and attached test tube in a Thiele tube filled with mineral oil, ensuring the oil level is above the side arm to allow for proper convection.

-

Gently heat the side arm of the Thiele tube.[2] As the temperature increases, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a continuous and rapid stream of bubbles is observed.

-

Remove the heat source and allow the apparatus to cool.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.

References

An In-depth Technical Guide to Butyl Hexanoate (CAS 626-82-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Butyl Hexanoate (CAS 626-82-4), a significant ester in the flavor and fragrance industries. This document collates essential physicochemical data, detailed experimental protocols for its synthesis and analysis, and relevant safety information. The guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development who may encounter or utilize this compound in their work. All quantitative data is presented in structured tables for clarity, and key processes are visualized through diagrams generated using Graphviz (DOT language).

Introduction

This compound, also known as butyl caproate, is a fatty acid ester with the chemical formula C10H20O2.[1] It is a colorless liquid recognized for its characteristic fruity aroma, often described as being similar to pineapple, apple, or apricot.[2][3] This pleasant scent has led to its widespread use as a flavoring agent in food products and as a fragrance component in perfumes, cosmetics, and other consumer goods.[3] this compound is found naturally in various fruits, including apples and peaches.[4] For commercial purposes, it is typically synthesized chemically.[2] The primary method of synthesis is the Fischer esterification of hexanoic acid and n-butanol.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, formulation, and analysis.

| Property | Value | Reference(s) |

| CAS Number | 626-82-4 | [2] |

| Molecular Formula | C10H20O2 | [] |

| Molecular Weight | 172.26 g/mol | [2] |

| Appearance | Colorless liquid | [2] |

| Odor | Fruity, pineapple-like | [2][4] |

| Boiling Point | 208 °C at 760 mmHg | [2] |

| Melting Point | -64.3 °C | [4] |

| Density | 0.866 g/mL at 25 °C | [4] |

| Refractive Index | 1.416 at 20 °C | [4] |

| Solubility | Insoluble in water; soluble in alcohol and oils | [] |

Synthesis of this compound

The most common method for synthesizing this compound is the Fischer esterification of hexanoic acid with n-butanol, using a strong acid as a catalyst.[2]

Fischer Esterification Mechanism

The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution reaction. The mechanism involves the protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol, and subsequent elimination of water to form the ester.

Experimental Protocol: Synthesis and Purification

The following is a representative experimental protocol for the synthesis and purification of this compound via Fischer esterification.

Materials:

-

Hexanoic acid

-

n-Butanol

-

Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Toluene (optional, for azeotropic removal of water)

-

Round-bottom flask

-

Reflux condenser

-

Dean-Stark trap (optional)

-

Heating mantle

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, combine hexanoic acid and an excess of n-butanol (typically 2-3 molar equivalents). If using a Dean-Stark trap, toluene can be added as the solvent.

-

Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the reaction mixture.

-

Reflux: Heat the mixture to reflux for 2-4 hours.[6] If using a Dean-Stark trap, continue the reflux until the theoretical amount of water has been collected.

-

Cooling and Neutralization: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated solution of sodium bicarbonate to neutralize the acidic catalyst.

-

Aqueous Washes: Wash the organic layer sequentially with water and then with brine to remove any remaining water-soluble impurities.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter the drying agent and remove the solvent (and excess n-butanol) using a rotary evaporator.

-

Purification: Purify the crude this compound by fractional distillation under reduced pressure. Collect the fraction corresponding to the boiling point of this compound.

Analytical Methods

The purity and identity of synthesized this compound can be confirmed using various analytical techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds.

Experimental Protocol:

-

Sample Preparation: Dilute a small amount of the purified this compound in a suitable solvent, such as dichloromethane or hexane.

-

GC Conditions:

-

Column: A nonpolar or mid-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Ion Source Temperature: 230 °C.

-

The resulting mass spectrum can be compared to library spectra for confirmation of identity.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure of this compound.

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[8]

-

¹H NMR (300 MHz, CDCl₃): Expected chemical shifts (δ) are approximately:

-

4.05 ppm (triplet, 2H, -OCH₂-)

-

2.28 ppm (triplet, 2H, -C(=O)CH₂-)

-

1.60-1.70 ppm (multiplet, 4H, -OCH₂CH₂- and -C(=O)CH₂CH₂-)

-

1.30-1.45 ppm (multiplet, 4H, two internal -CH₂- groups)

-

0.90-0.95 ppm (two overlapping triplets, 6H, two terminal -CH₃ groups)

-

-

¹³C NMR (75 MHz, CDCl₃): Expected chemical shifts (δ) are approximately:[9]

-

173.9 ppm (C=O)

-

64.2 ppm (-OCH₂-)

-

34.4 ppm (-C(=O)CH₂-)

-

31.3 ppm, 30.7 ppm, 24.7 ppm, 22.3 ppm, 19.2 ppm (other -CH₂- groups)

-

13.9 ppm, 13.7 ppm (two -CH₃ groups)

-

Applications

The primary applications of this compound are in the flavor and fragrance industries.

-

Flavoring Agent: It is used to impart fruity notes, particularly pineapple and apple flavors, to a wide range of food and beverage products, including candies, baked goods, and drinks.[3]

-

Fragrance Component: In perfumery, it is used to add a sweet, fruity top note to fragrances.[3] It is also incorporated into various personal care and household products like lotions, soaps, and air fresheners.[3]

-

Insect Attractant: this compound has been identified as a volatile compound that can act as an attractant for certain insects, such as the apple maggot fly.[4]

Safety and Handling

This compound is generally considered to have low toxicity.[4] However, proper safety precautions should always be observed when handling this chemical in a laboratory or industrial setting.

| Safety Aspect | Precaution |

| Personal Protective Equipment (PPE) | Wear safety goggles, gloves, and a lab coat. |

| Inhalation | Use in a well-ventilated area or with a fume hood to avoid inhaling vapors. |

| Skin Contact | Avoid direct contact with skin. In case of contact, wash the affected area with soap and water.[4] |

| Eye Contact | In case of contact, flush eyes with copious amounts of water for at least 15 minutes and seek medical attention. |

| Ingestion | Do not ingest. If swallowed, seek immediate medical attention. |

| Storage | Store in a cool, dry, well-ventilated area away from heat and ignition sources.[] |

| Disposal | Dispose of in accordance with local, state, and federal regulations. |

Quality Control Workflow

For industrial applications, particularly in the food and fragrance sectors, a robust quality control workflow is essential to ensure the purity and consistency of this compound.

Conclusion

This compound (CAS 626-82-4) is a versatile ester with significant applications in the flavor and fragrance industries. This technical guide has provided a detailed overview of its physicochemical properties, a representative experimental protocol for its synthesis and purification via Fischer esterification, and methods for its analysis. The inclusion of structured data tables and process diagrams aims to provide a clear and accessible resource for researchers, scientists, and professionals in drug development. Adherence to proper safety and quality control procedures is paramount when working with this compound.

References

- 1. Showing Compound this compound (FDB019923) - FooDB [foodb.ca]

- 2. nbinno.com [nbinno.com]

- 3. utsouthwestern.edu [utsouthwestern.edu]

- 4. This compound CAS#: 626-82-4 [m.chemicalbook.com]

- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 7. This compound | C10H20O2 | CID 12294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. This compound(626-82-4) 13C NMR [m.chemicalbook.com]

An In-depth Technical Guide to Butyl Hexanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of butyl hexanoate, a significant ester in the flavor, fragrance, and pharmaceutical industries. This document details its fundamental molecular and physicochemical properties, outlines a standard laboratory synthesis protocol, and presents a visual workflow of its production.

Core Molecular and Physical Properties

This compound, also known as butyl caproate, is the ester formed from the condensation of hexanoic acid and butan-1-ol.[1][2][3] Its molecular and physical characteristics are pivotal for its application in various scientific and industrial fields.

Molecular Information

The fundamental molecular details of this compound are summarized below.

| Identifier | Value | Source |

| Molecular Formula | C₁₀H₂₀O₂ | [1][4][5] |

| Molecular Weight | 172.26 g/mol | [1][4][5] |

| IUPAC Name | This compound | [1][4] |

| CAS Number | 626-82-4 | [1][5] |

| Synonyms | Butyl caproate, Hexanoic acid, butyl ester, n-Butyl hexanoate | [1][2][3] |

| SMILES | CCCCCC(=O)OCCCC | [1] |

| InChI Key | RPRPDTXKGSIXMD-UHFFFAOYSA-N | [1][4] |

Physicochemical Data

The physical and chemical properties of this compound determine its behavior and suitability for various applications, from a flavoring agent to a potential solvent in formulations.[1][2]

| Property | Value | Source |

| Appearance | Colorless liquid | [2][6] |

| Odor | Fruity, pineapple-like | [2][6] |

| Density | 0.866 g/mL at 25 °C | [6] |

| Boiling Point | 208 °C at 760 mmHg | [2][4] |

| Melting Point | -64.3 °C | [2] |

| Flash Point | 81 °C (closed cup) | |

| Refractive Index | ~1.416 at 20 °C | |

| Solubility | Very slightly soluble in water; soluble in alcohol and oils | [2][6] |

Synthesis of this compound via Fischer Esterification

The primary method for synthesizing this compound is the Fischer esterification of hexanoic acid with n-butyl alcohol, using a strong acid catalyst.[4][6] This reversible reaction requires shifting the equilibrium towards the product, typically by using an excess of one reactant or by removing water as it is formed.[7][8][9]

Experimental Protocol

This protocol details a standard laboratory procedure for the synthesis of this compound.

Materials:

-

Hexanoic acid

-

n-Butyl alcohol (Butan-1-ol)

-

Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Diethyl ether or ethyl acetate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a dry round-bottom flask, combine 1.0 mole of hexanoic acid with 1.2 moles of n-butyl alcohol. The alcohol is used in slight excess to drive the reaction equilibrium towards the ester product.

-

Catalyst Addition: While gently swirling the flask, cautiously add a catalytic amount of concentrated sulfuric acid (approximately 0.1-0.2% of the total reactant weight).

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for 1-2 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

-

Cooling and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash it with a 5% sodium bicarbonate solution to neutralize the acidic catalyst. Carbon dioxide gas will evolve, so vent the funnel frequently.

-

Aqueous Wash: Further wash the organic layer with water and then with a saturated brine solution to remove any remaining water-soluble impurities.

-

Drying: Separate the organic layer and dry it over an anhydrous drying agent like sodium sulfate.

-

Purification: Filter to remove the drying agent. The crude this compound can then be purified by fractional distillation to obtain the final, high-purity product.

Synthesis Workflow Diagram

The following diagram illustrates the key stages in the laboratory synthesis of this compound via Fischer esterification.

Caption: Workflow for the Synthesis of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound CAS#: 626-82-4 [m.chemicalbook.com]

- 3. This compound | C10H20O2 | CID 12294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. cerritos.edu [cerritos.edu]

- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. byjus.com [byjus.com]

An In-depth Technical Guide to the Physicochemical Properties and Metabolism of Butyl Hexanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of butyl hexanoate, specifically its boiling point and density. It includes detailed experimental protocols for the determination of these properties and presents a summary of these values in a clear, tabular format. Furthermore, this guide delves into the metabolic context of this compound, illustrating its position within general lipid metabolism through a signaling pathway diagram.

Physicochemical Data of this compound

This compound, a fatty acid ester, possesses distinct physical properties that are crucial for its application and study in various scientific fields. A summary of its key quantitative data is presented below.

| Property | Value | Conditions |

| Boiling Point | 208 °C | At 760 mmHg[1][2] |

| 61-62 °C | At 3 mmHg[3][4][5][6][7] | |

| Density | 0.862 - 0.866 g/mL | At 25 °C[3][4][8] |

| 0.8623 g/mL | Not specified | |

| 0.85700 to 0.86700 g/mL | At 25 °C[2] |

Experimental Protocols

Accurate determination of the boiling point and density of a substance like this compound is fundamental in a laboratory setting. The following sections detail standard methodologies for these measurements.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. Several methods can be employed for its determination, with the capillary method being a common and efficient choice for small sample volumes.

Micro-Boiling Point Determination (Capillary Method)

This method is suitable when only a small amount of the liquid is available.

Apparatus:

-

Thiele tube or similar heating apparatus (e.g., MelTemp)

-

Thermometer

-

Small test tube

-

Capillary tube (sealed at one end)

-

Sample of this compound

-

Heat source (e.g., Bunsen burner with a micro-burner attachment or a hot plate)

-

Stand and clamps

Procedure:

-

A few milliliters of this compound are placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

The test tube is then attached to a thermometer, ensuring the bulb of the thermometer is level with the sample.

-

This assembly is placed in a Thiele tube containing a high-boiling point liquid (like mineral oil or silicone oil) or in a melting point apparatus.

-

The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

-

Upon further heating, the vapor of the this compound will fill the capillary tube. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.

-

At this point, the heating is stopped.

-

As the apparatus cools, the stream of bubbles will slow down and eventually stop. The moment the liquid begins to be drawn back into the capillary tube, the temperature is recorded. This temperature is the boiling point of the liquid.[9][10][11]

Determination of Density

Density is a measure of mass per unit volume. For a liquid like this compound, this can be determined by accurately measuring the mass of a known volume.

Procedure using a Graduated Cylinder and Balance:

Apparatus:

-

Digital balance

-

Graduated cylinder (e.g., 10 mL or 25 mL for better accuracy with small volumes)

-

Pipette or dropper

-

Sample of this compound

Procedure:

-

Place the clean and dry graduated cylinder on the digital balance and tare the balance to zero.

-

Carefully transfer a specific volume of this compound into the graduated cylinder using a pipette or dropper. For example, 10.0 mL. It is crucial to read the volume from the bottom of the meniscus at eye level to avoid parallax error.

-

Record the exact volume of the liquid.

-

Place the graduated cylinder containing the this compound back on the tared balance.

-

Record the mass of the liquid displayed on the balance.

-

The density is then calculated using the formula: Density = Mass / Volume

-

For increased accuracy, it is recommended to repeat the measurement several times and calculate an average.[12][13][14]

Metabolic Pathway of this compound

This compound, as a fatty acid ester, is situated within the broader context of lipid metabolism. Its synthesis and degradation are governed by enzymes that handle fatty acids and alcohols. While a specific signaling cascade exclusively for this compound is not defined in the context of drug development signaling, its metabolic pathway can be represented as part of the general metabolism of fatty acid esters.

The synthesis of esters like this compound can be achieved through the condensation of an alcohol (butanol) and an acyl-CoA (hexanoyl-CoA) or a carboxylic acid (hexanoic acid), a reaction catalyzed by acyltransferases or esterases. Conversely, the breakdown of this compound into its constituent alcohol and fatty acid is carried out by lipases.

Caption: Metabolic pathways for the synthesis and degradation of this compound.

The diagram above illustrates the two primary routes for the biosynthesis of this compound: through the action of alcohol acyltransferases utilizing an activated fatty acid (Hexanoyl-CoA) and butanol, or via esterification of hexanoic acid and butanol catalyzed by an esterase. The catabolic pathway involves the hydrolysis of this compound back to butan-1-ol and hexanoic acid by lipases.

References

- 1. Metabolic pathway engineering for fatty acid ethyl ester production in Saccharomyces cerevisiae using stable chromosomal integration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The metabolism of ethyl esters of fatty acids in adipose tissue of rats chronically exposed to ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. youtube.com [youtube.com]

- 7. This compound, 626-82-4 [thegoodscentscompany.com]

- 8. Showing Compound this compound (FDB019923) - FooDB [foodb.ca]

- 9. This compound | C10H20O2 | CID 12294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Fatty acid synthesis - Wikipedia [en.wikipedia.org]

- 11. What is Fatty Acid Metabolism? - Creative Proteomics [creative-proteomics.com]

- 12. hmdb.ca [hmdb.ca]

- 13. The 2-Butyl hexanoates [leffingwell.com]

- 14. sec-Butyl hexanoate | C10H20O2 | CID 12284668 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility of Butyl Hexanoate in Water and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of butyl hexanoate, an ester widely utilized in the flavor, fragrance, and pharmaceutical industries. A thorough understanding of its solubility in aqueous and organic media is critical for formulation development, quality control, and various research applications. This document presents quantitative solubility data, details established experimental protocols for solubility determination, and illustrates key concepts through a logical workflow diagram. The information is curated to support researchers, scientists, and professionals in the field of drug development and chemical analysis.

Introduction

This compound (CAS No. 626-82-4), also known as butyl caproate, is the ester formed from the condensation of hexanoic acid and n-butanol. It is a colorless liquid with a characteristic fruity odor, often reminiscent of pineapple. Its organoleptic properties have led to its extensive use as a flavoring agent in food products and as a fragrance component in cosmetics and perfumes.[1][2] Beyond these applications, its properties as a solvent and its presence as a volatile organic compound in various natural products make its solubility a key parameter for scientific investigation.[1]

The solubility of a compound dictates its behavior in different environments, influencing its bioavailability, stability, and compatibility with other substances. For drug development professionals, understanding the solubility of excipients and related compounds like this compound is fundamental for designing effective delivery systems and formulations.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties provide context for its solubility behavior.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₀O₂ | [2] |

| Molecular Weight | 172.26 g/mol | [3] |

| Appearance | Colorless liquid | [1] |

| Odor | Fruity, pineapple-like | [1] |

| Boiling Point | 208 °C at 760 mmHg | [1] |

| Density | 0.866 g/mL at 25 °C | [4] |

| logP (Octanol/Water) | 2.910 (Crippen Calculated) | [5] |

Solubility of this compound

The solubility of this compound is governed by its molecular structure, which includes a polar ester group and a nonpolar hydrocarbon chain. This dual character results in limited solubility in polar solvents like water and high solubility in nonpolar organic solvents.

Solubility in Water

This compound is classified as very slightly soluble to insoluble in water.[1] The polar ester group can participate in hydrogen bonding with water molecules as a hydrogen bond acceptor, which allows for some degree of solubility.[6][7] However, the long nonpolar alkyl chains (butyl and hexanoyl groups) are hydrophobic and disrupt the hydrogen bonding network of water, leading to low overall aqueous solubility.[8][9] As the length of the hydrocarbon chain in esters increases, their water solubility generally decreases.[6][8]

Quantitative data for the aqueous solubility of this compound at room temperature is summarized in Table 2. It is important to note that some of these values are estimated or predicted.

| Solubility Value | Temperature (°C) | Method | Reference |

| 33.39 mg/L | 25 | Estimated | [10] |

| 0.12 g/L | Not Specified | Predicted (ALOGPS) | [11] |

Solubility in Organic Solvents

This compound exhibits good solubility in a wide range of organic solvents.[1][2] This is attributed to the favorable intermolecular interactions (van der Waals forces) between the nonpolar alkyl chains of the ester and the organic solvent molecules. It is readily miscible with common solvents such as alcohols, ethers, and oils.[1]

Table 3 provides a comprehensive list of the solubility of this compound in various organic solvents at 25 °C.

| Solvent | Solubility (g/L) @ 25°C |

| Acetone | 14897.98 |

| Acetonitrile | 8730.85 |

| n-Butanol | 7364.81 |

| Chloroform | 13764.94 |

| Cyclohexane | 3214.37 |

| Dichloromethane | 13141.46 |

| Diethyl Ether | 8261.07 |

| Dimethyl Sulfoxide (DMSO) | 9188.5 |

| Ethanol | 12125.4 |

| Ethyl Acetate | 8341.86 |

| n-Heptane | 824.9 |

| n-Hexane | 1914.3 |

| Isobutanol | 6306.96 |

| Isopropanol | 9636.34 |

| Methanol | 13234.21 |

| n-Octanol | 2015.55 |

| Tetrahydrofuran (THF) | 11114.73 |

| Toluene | 2514.74 |

Experimental Protocols for Solubility Determination

The determination of a substance's solubility is a fundamental experimental procedure in chemistry. Standardized methods are crucial for obtaining reliable and comparable data.

OECD Guideline 105: Water Solubility

The Organisation for Economic Co-operation and Development (OECD) Guideline 105 is a widely accepted method for determining the water solubility of chemical substances.[12][13][14] The guideline describes two primary methods: the Column Elution Method and the Flask Method.[13]

This method is suitable for substances with low solubility (less than 10⁻² g/L).[12]

Principle: A column is packed with an inert support material coated with an excess of the test substance. Water is then passed through the column at a slow, controlled rate. The eluate is collected and analyzed for the concentration of the dissolved substance until saturation is reached.

Apparatus:

-

Thermostatted column with a temperature control of ± 0.5 °C.

-

Inert support material (e.g., glass beads, silica gel).

-

Pump for delivering water at a constant flow rate.

-

Fraction collector.

-

Analytical instrument for concentration measurement (e.g., GC, HPLC, UV-Vis).

Procedure:

-

Coat the inert support material with the test substance.

-

Pack the column with the coated material.

-

Pump water through the column at a low flow rate to ensure equilibrium is reached.

-

Collect fractions of the eluate.

-

Analyze the concentration of the test substance in each fraction.

-

Continue until a plateau in concentration is observed, indicating saturation.

This method is suitable for substances with a solubility of 10⁻² g/L or higher.[13]

Principle: An excess amount of the test substance is added to water in a flask. The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration of the dissolved substance is determined.[12]

Apparatus:

-

Flask with a stirrer.

-

Constant temperature bath or shaker with temperature control of ± 0.5 °C.

-

Centrifuge or filtration system to separate the saturated solution.

-

Analytical instrument for concentration measurement.

Procedure:

-

Add an excess of the test substance to a known volume of water in a flask.

-

Stir the mixture in a constant temperature bath for a predetermined time (e.g., 24 hours). A preliminary test can determine the time required to reach equilibrium.

-

Allow the mixture to settle.

-

Separate the saturated aqueous phase from the undissolved substance by centrifugation or filtration.

-

Determine the concentration of the substance in the clear aqueous phase using a suitable analytical method.

-

Repeat the measurement at different time intervals to ensure equilibrium has been reached.

Qualitative Solubility Test in Organic Solvents

A general procedure for qualitatively assessing the solubility of an ester like this compound in various organic solvents can be performed as follows:

Apparatus:

-

Small test tubes.

-

Pipettes or droppers.

-

Vortex mixer.

Procedure:

-

Place a small, measured amount (e.g., 0.1 mL or 50 mg) of this compound into a test tube.

-

Add a small volume (e.g., 1 mL) of the chosen organic solvent to the test tube.

-

Vigorously shake or vortex the mixture for a set period (e.g., 1-2 minutes).

-

Observe the mixture for the presence of two distinct layers or any undissolved solute.

-

If the substance dissolves completely, it is considered soluble. If two layers form or undissolved solute remains, it is considered insoluble or sparingly soluble. This process can be repeated with increasing amounts of solute to estimate the saturation point.

Visualizations

The following diagrams illustrate key concepts related to the solubility of this compound.

Figure 1: Workflow for determining the water solubility of a substance according to OECD Guideline 105.

References

- 1. This compound | 626-82-4 [chemicalbook.com]

- 2. CAS 626-82-4: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | C10H20O2 | CID 12294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 626-82-4 [m.chemicalbook.com]

- 5. This compound-d11 - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. nagwa.com [nagwa.com]

- 10. This compound, 626-82-4 [thegoodscentscompany.com]

- 11. Showing Compound this compound (FDB019923) - FooDB [foodb.ca]

- 12. filab.fr [filab.fr]

- 13. oecd.org [oecd.org]

- 14. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

The Ubiquitous Pineapple Note: A Technical Guide to the Natural Occurrence of Butyl Hexanoate in Fruits

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl hexanoate, a carboxylate ester, is a significant contributor to the characteristic fruity and sweet aromas of many fruits. Possessing a distinct pineapple-like scent, this volatile organic compound plays a crucial role in the flavor profile and consumer acceptance of a wide array of fruit species. Understanding the natural occurrence, concentration, and biosynthesis of this compound is paramount for researchers in fields ranging from food science and flavor chemistry to drug development, where natural compounds are often investigated for their therapeutic potential and as biochemical markers. This technical guide provides an in-depth overview of the presence of this compound in various fruits, supported by quantitative data, detailed experimental protocols for its analysis, and a visualization of its biosynthetic pathway.

Data Presentation: Quantitative Occurrence of this compound in Fruits

The concentration of this compound can vary significantly among different fruit species, cultivars, and stages of ripeness. The following table summarizes the quantitative data available in scientific literature for the presence of this compound in several fruits.

| Fruit | Cultivar/Variety | Concentration | Analytical Method | Reference |

| Apple (Malus domestica) | Golden Delicious | 43.50 µg/kg | GC-MS | [1] |

| Apple (Malus domestica) | Granny Smith | 0.90 µg/kg | GC-MS | [1] |

| Apple (Malus domestica) | Mondial Gala | 4.60 µg/kg | GC-MS | [1] |

| Apple (Malus domestica) | Golden Reinders | 96.44 µg/kg | GC-MS | [1] |

| Pear (Pyrus communis) | Dr. Guyot | 0.26 ± 0.03 mg/kg FW | HS-SPME-GC-MS | [2] |

| Jackfruit (Artocarpus heterophyllus) | QY1H | 1.57% of total volatiles | GC-MS | [3] |

| Plum (Prunus domestica) | Horvin | <1% of total volatiles | SDE-GC-MS | [4] |

| Peach (Prunus persica) | Early Rich | Detected, increases with shelf-life | GC-MS | [5] |

| Mango (Mangifera indica) | Tainong | Detected, increases after 7 days of storage | GC-IMS & HS-SPME-GC-MS | [6] |

| Apricot (Prunus armeniaca) | Multiple Cultivars | Detected, variable levels | SPME-GC-MS | [7] |

| Banana (Musa spp.) | Multiple Cultivars | Detected | HS-SPME-GC-MS | [8] |

| Strawberry (Fragaria × ananassa) | Multiple Cultivars | Detected | GC-MS | [5][9] |

| Papaya (Carica papaya) | Maradol | Detected | SPME-GC-MS | [10] |

| Orange Juice (Citrus sinensis) | Not Specified | Not Quantified | Not Specified | [11] |

Note: FW denotes fresh weight. The concentration of this compound is subject to variations based on factors such as geographical origin, harvest time, and post-harvest handling. The data for orange juice indicates its presence in citrus fruits, but specific quantitative data for this compound in orange juice was not found in the reviewed literature.[11]

Experimental Protocols: Analysis of this compound in Fruits

The analysis of volatile compounds like this compound in fruit matrices is predominantly carried out using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This method offers high sensitivity, is solvent-free, and requires minimal sample preparation.

Protocol: HS-SPME-GC-MS for Quantification of this compound in Fruit Samples

1. Materials and Reagents:

-

Fruit Samples: Fresh or frozen fruit pulp.

-

Internal Standard (IS): e.g., 2-octanol or cyclohexanone solution of known concentration.

-

Sodium Chloride (NaCl): Analytical grade.

-

SPME Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is commonly used for broad-range volatile analysis.

-

Vials: 20 mL headspace vials with PTFE/silicone septa.

-

Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS) and an SPME autosampler.

2. Sample Preparation:

-

Homogenize a representative portion of the fruit sample to a fine puree. For frozen samples, allow them to thaw completely before homogenization.

-

Weigh a precise amount of the fruit homogenate (e.g., 5 g) into a 20 mL headspace vial.

-

Add a specific amount of NaCl (e.g., 1 g) to the vial to increase the ionic strength of the matrix and enhance the release of volatile compounds into the headspace.

-

Spike the sample with a known concentration of the internal standard.

-

Immediately seal the vial with the septum cap.

3. HS-SPME Procedure:

-

Place the sealed vials in the autosampler tray of the GC-MS system.

-

Incubation/Equilibration: Incubate the vials at a controlled temperature (e.g., 40-60 °C) for a set period (e.g., 20-30 minutes) with agitation to allow the volatile compounds to partition into the headspace.

-

Extraction: Expose the SPME fiber to the headspace of the vial for a defined time (e.g., 30 minutes) at the same incubation temperature to allow for the adsorption of the analytes.

-

Desorption: Retract the fiber and immediately inject it into the hot GC inlet (e.g., 250 °C) for thermal desorption of the analytes onto the analytical column. The desorption time is typically 2-5 minutes.

4. GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Column: A polar capillary column such as DB-WAX or a mid-polar column like DB-5ms is typically used (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.2 mL/min).

-

Oven Temperature Program: A typical program starts at a low temperature (e.g., 40 °C, hold for 2-4 min), then ramps up to a higher temperature (e.g., 230-250 °C) at a rate of 3-10 °C/min, followed by a hold period.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230 °C.

-

Mass Scan Range: m/z 35-350.

-

Data Acquisition: Full scan mode for identification and Selected Ion Monitoring (SIM) mode for quantification, using characteristic ions of this compound (e.g., m/z 73, 89, 116).

-

5. Quantification:

-

Prepare a calibration curve using standard solutions of this compound of known concentrations, spiked with the same amount of internal standard as the samples.

-

Analyze the standards using the same HS-SPME-GC-MS method.

-

Plot the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

-

Calculate the concentration of this compound in the fruit samples by interpolating their peak area ratios on the calibration curve.

Mandatory Visualization

Biosynthesis of this compound in Fruits

The formation of this compound in fruits is a result of the fatty acid metabolism pathway. Specifically, it is synthesized through the esterification of butan-1-ol with hexanoyl-CoA, a reaction catalyzed by the enzyme alcohol acyltransferase (AAT). The precursors, butan-1-ol and hexanoyl-CoA, are derived from the degradation of fatty acids via β-oxidation and other metabolic routes.

Experimental Workflow for this compound Analysis

The following diagram illustrates the typical workflow for the analysis of this compound in fruit samples using HS-SPME-GC-MS.

Conclusion

This compound is a key aroma compound naturally present in a wide variety of fruits, contributing significantly to their desirable sensory attributes. The concentration of this ester is highly variable and dependent on several factors, necessitating precise and accurate analytical methods for its quantification. The HS-SPME-GC-MS technique stands out as a robust and reliable method for the analysis of this compound and other volatile compounds in complex fruit matrices. A deeper understanding of the biosynthetic pathways, such as the one catalyzed by alcohol acyltransferases, opens avenues for the potential modulation of flavor profiles in fruits through agricultural practices or biotechnological approaches. The information compiled in this guide serves as a valuable resource for professionals engaged in the study of natural products and their applications.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. hst-j.org [hst-j.org]

- 4. mdpi.com [mdpi.com]

- 5. ars.usda.gov [ars.usda.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Headspace Solid-Phase Microextraction and Gas Chromatography–Mass Spectrometry Combined with Sensory Evaluation for the Analysis of Volatile Aromatic Compounds in Apricot (Prunus armeniaca L.) Germplasm Resources Cultivated in Xinjiang, China - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Volatile compounds of selected strawberry varieties analyzed by purge-and-trap headspace GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Odour-active compounds in papaya fruit cv. Red Maradol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.aip.org [pubs.aip.org]

An In-depth Technical Guide to the Synthesis of Butyl Hexanoate from Hexanoic Acid

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the primary methods for synthesizing butyl hexanoate from hexanoic acid, a key flavor and fragrance compound. The document details two principal synthetic routes: the classic Fischer-Speier esterification and the increasingly prevalent enzymatic synthesis utilizing lipases. This guide presents a comparative analysis of these methodologies, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate understanding and replication. The information is intended to serve as a valuable resource for professionals in chemical research and drug development who require a thorough understanding of ester synthesis.

Introduction

This compound (also known as butyl caproate) is an organic ester with the chemical formula C₁₀H₂₀O₂.[1] It is a colorless liquid characterized by a fruity aroma, often likened to pineapple, and is found naturally in various fruits such as apples and peaches.[1] Its primary applications are in the food and beverage industry as a flavoring agent and in the fragrance industry.[1] Additionally, it serves as a chemical intermediate in various organic syntheses. This guide focuses on the two predominant methods for its synthesis from hexanoic acid and butan-1-ol: acid-catalyzed Fischer esterification and enzyme-catalyzed esterification.

Synthetic Methodologies

Fischer-Speier Esterification

Fischer-Speier esterification is a classic and widely used method for producing esters by refluxing a carboxylic acid and an alcohol in the presence of a strong acid catalyst.[2] The reaction is an equilibrium process, and to achieve high yields of the ester, the equilibrium must be shifted towards the products.[3] This is typically accomplished by using an excess of one of the reactants (usually the less expensive one, in this case, butanol) or by removing the water formed during the reaction, for instance, through azeotropic distillation with a Dean-Stark apparatus.[2][4]

Commonly employed acid catalysts include concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH).[2][4] The reaction time and temperature are crucial parameters, with typical conditions involving reflux for several hours.[2]

The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule, followed by deprotonation of the carbonyl oxygen, yields the final ester product and regenerates the acid catalyst.[3]

The following table summarizes typical reaction conditions and reported yields for Fischer esterification, primarily for analogous esters due to the limited specific data for this compound.

| Catalyst | Catalyst Loading | Reactant Ratio (Acid:Alcohol) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| H₂SO₄ | 3 ml in 200 ml ethanol | 1:large excess | Reflux | 2 | 95 (for ethyl ester) | [4] |

| p-TsOH | 1.0 g in 200 ml toluene | 1:1 | Reflux | 30 | 96 (for cyclohexyl ester) | [4] |

| H₂SO₄ | Not specified | 1:10 (Acid:Ethanol) | Not specified | Not specified | 97 (for ethyl acetate) | [3] |

Enzymatic Synthesis

Enzymatic synthesis of esters has gained significant attention as a greener and more selective alternative to chemical catalysis. Lipases (triacylglycerol acyl hydrolases, EC 3.1.1.3) are the most commonly used enzymes for this purpose.[5] These enzymes can function in non-aqueous media, catalyzing the esterification of carboxylic acids and alcohols.[5] Immobilized lipases are often preferred as they offer enhanced stability and facilitate easier separation from the reaction mixture, allowing for reuse.[6][7]

The reaction is typically carried out in an organic solvent, such as n-hexane, to dissolve the reactants and facilitate the reaction.[8] Key parameters influencing the reaction include the choice of lipase, enzyme concentration, substrate molar ratio, temperature, and water content.[7]

The lipase-catalyzed esterification generally follows a Ping-Pong Bi-Bi mechanism.[9] In this two-step process, the first substrate (hexanoic acid) binds to the enzyme, leading to the formation of an acyl-enzyme intermediate and the release of the first product (water). The second substrate (butanol) then binds to the acyl-enzyme complex, and a nucleophilic attack results in the formation of the ester (this compound) and the regeneration of the free enzyme.[9]

The following table presents quantitative data for the enzymatic synthesis of this compound and similar esters.

| Lipase Source | Support | Solvent | Substrate Ratio (Acid:Alcohol) | Temperature (°C) | Reaction Time (h) | Conversion/Yield (%) | Reference |

| Candida antarctica (Novozym 435) | Immobilized | Solvent-free | 1:2 | 60 | 48 | Not specified | [10] |

| Rhizopus oligosporus | Immobilized on silica gel | Not specified | Not specified | 30 | 24 | 50 (for n-butyl acetate) | [7] |

| Candida cylindracea | Immobilized on nylon | n-Hexane | Not specified | 25-37 | <10 | Equilibrium conversion | [6] |

| Rhizomucor miehei | Immobilized | n-Hexane | 1:1 | 60 | Not specified | Not specified | [8] |

| Candida antarctica (Novozym 435) | Immobilized | 1,2-dichloroethane | 1:7 | 40 | Not specified | 96.51 (for octyl formate) | [11] |

Experimental Protocols

Fischer Esterification of Hexanoic Acid with Butan-1-ol

This protocol is a general procedure adapted from standard laboratory practices for Fischer esterification.[4][12]

Materials:

-

Hexanoic acid

-

Butan-1-ol

-

Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

-

Toluene (if using a Dean-Stark apparatus)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Dean-Stark apparatus (optional)

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add hexanoic acid and an excess of butan-1-ol (e.g., a 1:3 molar ratio). If using a Dean-Stark apparatus, add toluene as the solvent.

-

Carefully add a catalytic amount of concentrated H₂SO₄ or p-TsOH (approximately 1-2 mol% of the limiting reagent).

-

Assemble the reflux apparatus (with a Dean-Stark trap if applicable).

-

Heat the mixture to reflux with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-4 hours.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, saturated NaHCO₃ solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and remove the solvent and excess butanol under reduced pressure using a rotary evaporator.

-

The crude this compound can be further purified by fractional distillation.

Enzymatic Synthesis of this compound using Immobilized Lipase

This protocol is based on general procedures for lipase-catalyzed esterification in organic solvents.[6][8]

Materials:

-

Hexanoic acid

-

Butan-1-ol

-

Immobilized lipase (e.g., Novozym 435 from Candida antarctica)

-

n-Hexane (or other suitable organic solvent)

-

Molecular sieves (optional, to remove water)

-

Stoppered conical flasks or a stirred-tank reactor

-

Orbital shaker or magnetic stirrer

-

Temperature-controlled incubator or water bath

Procedure:

-

In a stoppered conical flask, dissolve equimolar amounts of hexanoic acid and butan-1-ol in n-hexane.

-

Add the immobilized lipase to the reaction mixture (e.g., 1-10% w/w of the total substrates).

-

If desired, add activated molecular sieves to remove the water produced during the reaction.

-

Seal the flask and place it in an orbital shaker or a stirred reactor at a controlled temperature (e.g., 40-60°C) and agitation speed (e.g., 150-200 rpm).

-

Monitor the reaction progress by taking samples at regular intervals and analyzing them by GC. The reaction typically reaches equilibrium within 24-48 hours.

-

Upon completion, separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can be washed with fresh solvent and reused.

-

The solvent can be removed from the filtrate by rotary evaporation to yield the crude this compound.

-

Further purification can be achieved by vacuum distillation.

Product Analysis and Characterization

The purity and identity of the synthesized this compound can be confirmed using various analytical techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary method for determining the purity of the product and identifying any byproducts. The retention time of the major peak can be compared to that of a standard, and the mass spectrum will show characteristic fragmentation patterns for this compound.[13][14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the ester.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The IR spectrum will show a characteristic strong absorption band for the ester carbonyl group (C=O) around 1740 cm⁻¹.

Experimental Workflows

Conclusion

This technical guide has detailed the primary synthetic routes for producing this compound from hexanoic acid: Fischer esterification and enzymatic synthesis. Fischer esterification is a robust and well-established method, while enzymatic synthesis offers a milder, more selective, and environmentally benign alternative. The choice of method will depend on factors such as desired purity, scale of production, cost considerations, and environmental impact. The provided experimental protocols and quantitative data serve as a foundation for researchers and professionals to select and optimize the synthesis of this compound for their specific applications.

References

- 1. nbinno.com [nbinno.com]

- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 5. researchgate.net [researchgate.net]

- 6. Enzymatic synthesis of esters using an immobilized lipase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. repositorio.ucp.pt [repositorio.ucp.pt]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cerritos.edu [cerritos.edu]

- 13. This compound | C10H20O2 | CID 12294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to Butyl Hexanoate for Scientific Professionals

Introduction

Butyl hexanoate (CAS No. 626-82-4), an aliphatic ester, is a significant volatile organic compound with broad applications in the flavor, fragrance, and food industries.[1][2][3] Naturally occurring in fruits such as apples and peaches, it is prized for its pleasant, fruity aroma, often likened to pineapple.[1][4][5] For researchers and professionals in drug development, understanding the physicochemical properties, synthesis, and analytical methods of such esters is crucial for various applications, including formulation science and the study of metabolites. This guide provides an in-depth technical overview of this compound, its synonyms, properties, and relevant experimental protocols.

Chemical Identity and Synonyms

This compound is systematically known as the butyl ester of hexanoic acid.[6] It is formed through the formal condensation of the carboxyl group of hexanoic acid (also known as caproic acid) with butan-1-ol.[1][4] The compound is recognized by numerous synonyms and identifiers across different regulatory and commercial contexts.

// Central Node main [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse];

// Identifiers cas [label="CAS: 626-82-4", fillcolor="#202124", fontcolor="#FFFFFF"]; iupac [label="IUPAC: this compound", fillcolor="#202124", fontcolor="#FFFFFF"]; fema [label="FEMA: 2201", fillcolor="#202124", fontcolor="#FFFFFF"];

// Synonyms syn1 [label="Butyl caproate", fillcolor="#34A853", fontcolor="#FFFFFF"]; syn2 [label="Hexanoic acid, butyl ester", fillcolor="#34A853", fontcolor="#FFFFFF"]; syn3 [label="n-Butyl n-hexanoate", fillcolor="#34A853", fontcolor="#FFFFFF"]; syn4 [label="Caproic acid, butyl ester", fillcolor="#34A853", fontcolor="#FFFFFF"];